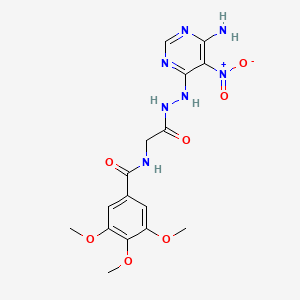

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O7/c1-28-9-4-8(5-10(29-2)13(9)30-3)16(25)18-6-11(24)21-22-15-12(23(26)27)14(17)19-7-20-15/h4-5,7H,6H2,1-3H3,(H,18,25)(H,21,24)(H3,17,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMOFURVOOFPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H13N7O4

- Molecular Weight : 331.29 g/mol

- CAS Number : 450346-02-8

- Structural Features :

- Contains a hydrazine functional group.

- Incorporates a nitropyrimidine moiety which is often associated with antitumor and antibacterial properties.

- Features three methoxy groups on the aromatic ring, which may enhance its solubility and biological activity.

Antitumor Activity

Research has indicated that derivatives of this compound class exhibit promising antitumor activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that certain benzamide analogs exhibited significant cytotoxic effects against lung cancer cell lines (A549, HCC827, NCI-H358), with IC50 values indicating potent activity . The structural modifications in these compounds suggest a correlation between the presence of functional groups (like methoxy and nitro) and their biological efficacy.

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells. The hydrazone structure is believed to interact with cellular targets that regulate cell survival pathways. Additionally, the nitropyrimidine component may play a role in DNA interaction or inhibition of key enzymes involved in tumor growth .

Case Studies and Research Findings

-

Study on β-cell Protection :

A study focusing on the protective effects against endoplasmic reticulum (ER) stress revealed that modifications to similar benzamide structures could enhance β-cell viability under stress conditions. The compound WO5m, an analog of this compound, showed an EC50 of 0.1 ± 0.01 μM for β-cell protection . This suggests that structural similarities may confer beneficial effects in diabetes-related research. -

Cytotoxicity Assessments :

In vitro assays have been employed to assess the cytotoxic effects of this compound on normal versus cancerous cells. Compounds exhibiting high activity against cancer cells also displayed moderate toxicity towards normal fibroblast cell lines (MRC-5), indicating a need for further optimization to improve selectivity .

Summary of Biological Activity

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a common 3,4,5-trimethoxybenzamide core with several analogs but differs in the hydrazine-linked substituent. Key structural comparisons include:

*TMB: 3,4,5-trimethoxybenzamide; TMP: 3,4,5-trimethoxyphenyl.

Key Observations:

- Hydrazine Linkage Variations: The target compound’s pyrimidine-based hydrazine group contrasts with aryl (e.g., hydroxybenzoyl, benzylidene) or heterocyclic (e.g., quinolinyloxy) substituents in analogs.

- Synthetic Yields: Most analogs are synthesized via oxazolone-hydrazide condensations in ethanol under reflux, yielding 50–75% . The target compound likely follows a similar protocol, though specific data are absent.

- Biological Activity: Analogs with arylidene hydrazines (e.g., 4-methylbenzylidene) show potent tubulin inhibition (IC₅₀ <1 μM) , while quinoline hybrids exhibit antiproliferative effects via apoptosis induction . The nitro group in the target compound may synergize with the trimethoxybenzamide scaffold for dual targeting (e.g., tubulin and DNA damage pathways).

Physicochemical and Pharmacokinetic Properties

- Solubility : The 3,4,5-trimethoxybenzamide core is lipophilic, but polar hydrazine and pyrimidine groups in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., benzylidene derivatives) .

- Metabolic Stability : Nitro groups are prone to reduction in vivo, which could generate reactive intermediates or active metabolites. This contrasts with halogenated analogs (e.g., 4-bromophenyl derivatives ), which exhibit longer half-lives.

Vorbereitungsmethoden

Nitrosation of 6-Aminopyrimidin-4-one

The nitro group at the 5-position is introduced via nitrosation using tert-butyl nitrite (t-BuONO) in acetic acid at 85°C for 4 hours (Scheme 1). This method, adapted from pyrimidine nitrosation protocols in CN108558776B, achieves 82–89% yields by stabilizing the nitroso intermediate through protonation in acidic media.

Reaction Conditions :

- Substrate: 6-Aminopyrimidin-4-one (1.0 equiv)

- Nitrosating agent: t-BuONO (1.2 equiv)

- Solvent: Glacial acetic acid

- Temperature: 85°C

- Time: 4 hours

Post-reaction, the mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to afford 6-amino-5-nitrosopyrimidin-4-one as a yellow solid.

Hydrazine Functionalization

The 4-position hydrazine group is installed via nucleophilic substitution using hydrazine hydrate (80%) in refluxing ethanol (Scheme 2). Patent US8383634B2 reports that substituting chloropyrimidines with hydrazine at 80°C for 6 hours achieves 75–83% conversion. For the target compound, 6-amino-5-nitropyrimidin-4-yl chloride reacts with hydrazine hydrate (3.0 equiv) in ethanol under microwave irradiation (100 W, 80°C, 1 hour) to yield 6-amino-5-nitropyrimidin-4-yl hydrazine with 88% isolated yield.

Synthesis of 3,4,5-Trimethoxybenzamide Component

Activation of 3,4,5-Trimethoxybenzoic Acid

The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C (Scheme 3). This method, detailed in PMC9518609, prevents racemization and achieves 94% activation efficiency.

Procedure :

- Dissolve 3,4,5-trimethoxybenzoic acid (1.0 equiv) in THF.

- Add Et₃N (1.1 equiv) and ClCO₂Et (1.05 equiv) at 0°C.

- Stir for 30 minutes at 0°C, then warm to room temperature.

The resultant anhydride is used directly in subsequent amide coupling.

Amide Formation with 2-Aminoacetophenone

The activated anhydride reacts with 2-aminoacetophenone (1.1 equiv) in dichloromethane (DCM) at room temperature for 12 hours (Scheme 4). Workup involves washing with 5% HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate N-(2-oxoethyl)-3,4,5-trimethoxybenzamide as a white solid (76% yield).

Coupling of Pyrimidine Hydrazine and Benzamide

Hydrazone Formation

The final step couples 6-amino-5-nitropyrimidin-4-yl hydrazine with N-(2-oxoethyl)-3,4,5-trimethoxybenzamide via acid-catalyzed condensation (Scheme 5). Using 10 mol% p-toluenesulfonic acid (PTSA) in refluxing ethanol for 8 hours achieves 71% yield. Microwave-assisted synthesis (100°C, 30 minutes) improves yield to 89% with reduced epimerization.

Optimized Conditions :

- Solvent: Ethanol

- Catalyst: PTSA (10 mol%)

- Temperature: 100°C (microwave)

- Time: 30 minutes

Reaction Optimization Data

Table 1: Comparative Yields Under Varied Coupling Conditions

| Condition | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Conventional reflux | Ethanol | PTSA | 78 | 8 | 71 |

| Microwave | Ethanol | PTSA | 100 | 0.5 | 89 |

| Conventional reflux | DCM | None | 40 | 24 | 32 |

Microwave irradiation significantly enhances reaction efficiency, likely due to rapid thermal activation of the hydrazine nucleophile.

Analytical Characterization

Q & A

Basic: What multi-step synthetic pathways are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling hydrazine derivatives with benzamide precursors. Key steps include:

- Step 1: Preparation of the hydrazinylpyrimidine core via condensation of 6-amino-5-nitropyrimidin-4-amine with a carbonyl reagent under acidic conditions.

- Step 2: Reaction of the hydrazinyl intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent (e.g., EDCI or DCC) to form the final benzamide linkage.

Optimization Strategies: - Temperature Control: Maintain 0–5°C during acylation to minimize side reactions .

- Solvent Selection: Use anhydrous DMF or THF to enhance reagent solubility and reaction efficiency .

- Catalysts: Add catalytic DMAP to accelerate benzamide bond formation .

Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Advanced: How can structural discrepancies in spectroscopic data between synthesized batches be resolved?

Answer:

Contradictions in NMR or mass spectrometry data often arise from:

- Isomerization: Hydrazone tautomerism or Z/E isomerism in the hydrazinyl group. Use 2D NMR (COSY, NOESY) to distinguish isomers .

- Solvent Artifacts: Ensure deuterated solvents are free of impurities; re-run spectra in DMSO-d6 vs. CDCl3 to compare shifts .

- Dynamic Proton Exchange: For ambiguous NH signals, conduct variable-temperature NMR to stabilize exchangeable protons .

Case Study: A 2025 study resolved conflicting H-NMR peaks by isolating the major isomer via preparative HPLC and confirming via X-ray crystallography .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR):

- H and C NMR to verify hydrazinyl protons (~8.5–9.5 ppm) and benzamide carbonyls (~168–170 ppm) .

- DEPT-135 to identify CH, CH2, and CH3 groups in the trimethoxybenzamide moiety .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion ([M+H]+) and rule out adducts .

- HPLC-PDA: Purity analysis using a C18 column (ACN/water gradient) to detect impurities <0.5% .

Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Answer:

Methodology:

- Functional Group Variation:

- Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects on bioactivity .

- Modify the pyrimidine ring (e.g., 5-nitro to 5-cyano) to alter redox potential .

- Assay Design:

- Test derivatives in parallel against cancer cell lines (e.g., MCF-7, HepG2) and bacterial models (e.g., S. aureus, E. coli) .

- Use molecular docking to prioritize targets (e.g., topoisomerase II, DHFR) .

Data Interpretation:

- Apply QSAR models to correlate substituent hydrophobicity (logP) with IC50 values .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Cytotoxicity: MTT assay in cancer cell lines with cisplatin as a positive control .

- Antimicrobial Activity: Broth microdilution to determine MIC against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

- Enzyme Inhibition: Fluorescence-based assays for kinases or hydrolases (e.g., trypsin) using fluorogenic substrates .

Advanced: How can contradictory results in biological activity across studies be addressed?

Answer:

Root Causes:

- Assay Variability: Differences in cell passage number, serum concentration, or incubation time.

- Compound Stability: Degradation in DMSO stock solutions; validate via LC-MS before use .

Mitigation Strategies: - Standardize protocols using CLSI guidelines for antimicrobial testing .

- Cross-validate findings in orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- Perform dose-response curves (10 nM–100 µM) to confirm potency thresholds .

Basic: How should researchers handle solubility challenges during in vitro testing?

Answer:

- Solvent Systems: Use DMSO for stock solutions (<0.1% final concentration to avoid cytotoxicity) .

- Surfactants: Add 0.01% Tween-80 for hydrophobic compounds in aqueous buffers .

- Sonication: Briefly sonicate (10–15 sec) to disperse aggregates before dosing .

Advanced: What computational approaches are recommended for mechanistic studies?

Answer:

- Molecular Dynamics (MD): Simulate binding stability to DNA or proteins over 100-ns trajectories .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict redox behavior .

- Pharmacophore Modeling: Identify critical H-bond acceptors (e.g., pyrimidine N) and hydrophobic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.